4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
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Overview
Description
4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole core: This can be achieved through various methods such as diazo-coupling, Knoevenagel condensation, or Biginelli reaction.
Introduction of the fluoro group: This step typically involves the use of fluorinating agents under controlled conditions.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Final coupling with the methoxyphenyl group: This step often involves the use of coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide can be compared with other benzothiazole derivatives:
Benzothiazole: The parent compound, which lacks the fluoro and piperidine groups.
2,4-Disubstituted thiazoles: These compounds have different substituents at positions 2 and 4, affecting their biological activities.
Other benzothiazole derivatives: Compounds with different substituents on the benzothiazole ring, which can have varying biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-28-16-7-5-15(6-8-16)9-12-24-21(27)26-13-10-17(11-14-26)29-22-25-20-18(23)3-2-4-19(20)30-22/h2-8,17H,9-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJPMYAJNIFPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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